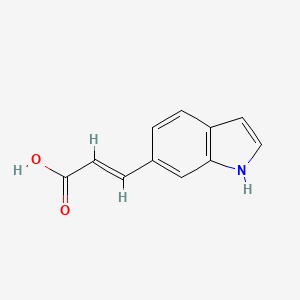

(E)-3-(1H-indol-6-yl)acrylic acid

Description

The exact mass of the compound 2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)- is 187.063328530 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-3-(1H-indol-6-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-indol-6-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPWJSGXWEGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695274 | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119160-36-0 | |

| Record name | 3-(1H-Indol-6-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119160-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Indol-6-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(1H-indol-6-yl)acrylic acid (CAS 215801-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive natural products and its role as a "privileged structure" in drug design.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] (E)-3-(1H-indol-6-yl)acrylic acid, a specific regioisomer within the indole acrylic acid family, represents a key synthetic intermediate. While its direct biological applications are still an emerging area of research, the established significance of related indole-6-carboxylic acid derivatives as potent enzyme inhibitors provides a strong rationale for its investigation.[5][6] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential therapeutic relevance, providing a foundation for its application in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental and developmental settings.

Core Properties

The fundamental properties of (E)-3-(1H-indol-6-yl)acrylic acid are summarized below. This data is essential for accurate weighing, solvent selection, and storage.

| Property | Value | Source(s) |

| CAS Number | 215801-31-3 | [6][7] |

| Molecular Formula | C₁₁H₉NO₂ | [7] |

| Molecular Weight | 187.20 g/mol | [6][7] |

| Appearance | Yellow to off-white solid/powder | [8] |

| Melting Point | 215-217 °C | |

| Purity | Commercially available at ≥95% | [6][7] |

| Storage | Ambient temperature, protect from light | [6] |

Solubility and Partitioning Behavior

Solubility is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for the 6-yl isomer is not extensively published, qualitative information and data from related isomers provide practical guidance.

-

General Solubility : Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; slightly soluble in water.[5][8] For dissolution, particularly in ethanolic solutions, gentle warming and sonication may be required to achieve a clear solution.[8]

-

pKa (Predicted) : The acidity of the carboxylic acid group is a key determinant of its ionization state in physiological and experimental buffers. For the related (E)-3-(1H-indol-3-yl)acrylic acid, the predicted pKa is approximately 4.6.[9] It is mechanistically plausible to expect a similar pKa for the 6-yl isomer, as the electronic influence of the indole ring at the 6-position on the distant acrylic acid moiety is not expected to be drastically different.

-

LogP (Predicted) : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic profile. For the related (E)-3-(1-Methyl-1H-indol-2-yl)acrylic acid, a calculated LogP of 2.28 has been reported.[10] This suggests that the indole acrylic acid scaffold possesses moderate lipophilicity, a common feature in drug candidates.

Spectroscopic Characterization

Spectroscopic data is crucial for structural verification and purity assessment. While a complete set of spectra for the 6-yl isomer is not publicly available, partial data and spectra from closely related isomers serve as valuable reference points.

-

¹H NMR Spectroscopy : Partial proton NMR data has been reported for the title compound. The key diagnostic signals confirm the E-configuration of the alkene and the presence of the indole core.

-

Reported Data (250 MHz, DMSO-d₆) : δ 12.18 (br s, 1H, COOH), 11.35 (br s, 1H, NH), 7.70 (d, J=15.9 Hz, 1H, olefinic H), 6.47 (m, 1H, H3-indole), 6.42 (d, J=15.9 Hz, 1H, olefinic H).

-

Interpretation : The large coupling constant (J = 15.9 Hz) between the two olefinic protons is characteristic of a trans (or E) configuration. The broad singlets at 12.18 and 11.35 ppm are typical for carboxylic acid and indole N-H protons, respectively, in DMSO-d₆ due to solvent exchange.

-

-

¹³C NMR Spectroscopy (Comparative Data) : No published ¹³C NMR data was found for the 6-yl isomer. However, the spectrum for the related trans-3-Indoleacrylic acid (3-yl isomer) provides expected chemical shift ranges for the core structure.[4] Key signals would include the carbonyl carbon (~168-172 ppm), the olefinic carbons, and the distinct carbons of the indole ring system.

-

Infrared (IR) Spectroscopy : The IR spectrum of an acrylic acid derivative is characterized by several key absorbances.[11] For (E)-3-(1H-indol-6-yl)acrylic acid, the expected significant peaks would be:

-

~3300-2500 cm⁻¹ : A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

~3400 cm⁻¹ : A sharper N-H stretch from the indole ring.

-

~1700-1680 cm⁻¹ : A strong C=O stretch from the α,β-unsaturated carboxylic acid.

-

~1625 cm⁻¹ : A C=C stretching vibration from the alkene.

-

~980 cm⁻¹ : A C-H out-of-plane bend confirming the E-alkene configuration.

-

-

Mass Spectrometry (MS) : Mass spectral data for the related 3-yl isomer shows the expected molecular ion peak.[10] For the 6-yl isomer, under Electron Ionization (EI), a prominent molecular ion (M⁺) peak at m/z = 187 would be expected, corresponding to the molecular weight.

Synthesis and Purification

(E)-3-(1H-indol-6-yl)acrylic acid can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale.

Synthetic Strategies

Two of the most reliable and versatile methods for synthesizing indole acrylic acids are the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.

This reaction involves the condensation of an aldehyde (indole-6-carboxaldehyde) with an active methylene compound like malonic acid, catalyzed by a weak base, typically pyridine with a piperidine co-catalyst. The reaction proceeds via an initial condensation followed by a spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid.[12][13] This method is often preferred for its operational simplicity and high stereoselectivity for the E-isomer.

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an aryl halide (6-bromoindole or 6-iodoindole) and an alkene (acrylic acid or an acrylate ester).[14][15][16] This method offers high functional group tolerance but requires careful control of catalyst systems and reaction conditions to ensure high yields and avoid side reactions. If an acrylate ester is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound.

This protocol is adapted from standard procedures for the synthesis of cinnamic acid derivatives from aromatic aldehydes.[3][12]

-

Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-6-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 mL per gram of aldehyde).

-

Catalyst Addition : Add piperidine (0.1 eq) to the stirring mixture.

-

Reaction : Heat the reaction mixture to 80-90 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid) until the starting aldehyde is consumed.

-

Workup : Cool the reaction mixture to room temperature. Pour the mixture into an excess of cold 2M hydrochloric acid. A precipitate will form.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual pyridine hydrochloride.

-

Purification : The crude product can be purified by recrystallization (see Protocol 3).

Recrystallization is a standard method for purifying crude solid products.[17][18][19] The choice of solvent is critical for obtaining high purity and yield.

-

Solvent Selection : Based on the solubility profile, a mixed solvent system such as ethanol/water or a single solvent like isopropanol is likely to be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[19]

-

Dissolution : Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.

-

Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod at the air-liquid interface can induce crystallization.[17]

-

Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final product.[20][21][22][23]

-

System : An HPLC system equipped with a C8 or C18 column and a UV detector.[20][21]

-

Mobile Phase : A gradient elution is typically used. For example, a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[20]

-

Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.[21]

-

Detection : Monitor the elution at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.[22]

-

Analysis : The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications in Drug Discovery

While direct biological studies on (E)-3-(1H-indol-6-yl)acrylic acid are limited, the activities of structurally related compounds provide a strong rationale for its investigation as a scaffold or intermediate in medicinal chemistry, particularly in oncology.

Rationale as a Tyrosine Kinase Inhibitor Intermediate

Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are critical regulators of cell proliferation and angiogenesis, respectively.[5][24] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][8][9][25]

Recent studies have identified derivatives of indole-6-carboxylic acid and indole-6-carboxylate esters as potent inhibitors of EGFR and VEGFR-2.[5][6] These compounds function by competing with ATP at the kinase domain's active site, thereby blocking the downstream signaling cascades that lead to tumor growth and survival.[8][25]

(E)-3-(1H-indol-6-yl)acrylic acid serves as a valuable building block for accessing analogs of these inhibitors. The acrylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and pharmacokinetic properties. The trans-alkene linker provides a rigid scaffold that can orient substituents into specific regions of the enzyme's binding pocket.

Potential Mechanism of Action: EGFR/VEGFR-2 Inhibition

The binding of growth factors (like EGF or VEGF) to their respective receptors induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[5][24]

An inhibitor based on the indole-6-acrylic acid scaffold would be designed to occupy the ATP-binding site, preventing this initial autophosphorylation step and thus blocking all subsequent downstream signaling.

Safety and Handling

(E)-3-(1H-indol-6-yl)acrylic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

-

Precautionary Measures :

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

(E)-3-(1H-indol-6-yl)acrylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery. While its own biological profile is yet to be fully elucidated, its structural relationship to known inhibitors of key oncogenic pathways, such as EGFR and VEGFR-2, makes it a highly attractive starting point for the development of novel targeted therapies. This guide provides the foundational chemical knowledge—including properties, synthesis, and purification protocols—required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs. Future investigations into the direct biological activities of this compound and its derivatives are warranted and could unveil new therapeutic opportunities.

References

-

SIELC Technologies. (2018, February 16). Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column.

-

Al-Warhi, T., et al. (2024, May 10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.

-

University of Colorado Boulder, Department of Chemistry. Recrystallization.

-

AdipoGen Life Sciences. trans-Indole-3-acrylic acid.

-

ChemScene. (E)-3-(1-Methyl-1H-indol-2-yl)acrylic acid.

-

SynArchive. Knoevenagel Condensation.

-

Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid (Fluorochem).

-

MilliporeSigma. (E)-3-(1H-Indol-6-yl)acrylic acid (ChemScene).

-

Shafi, S., et al. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

-

Sigma-Aldrich. 3-Indoleacrylic acid BioReagent.

-

University of Calgary, Department of Chemistry. Recrystallization - Single Solvent.

-

Organic Chemistry Portal. Heck Reaction.

-

Wiley Online Library. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives.

-

Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

-

Journal of Clinical Medicine. (2015). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities.

-

Tsavkelova, E. A., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.

-

Asian Journal of Chemistry. (2014, December 1). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation.

-

González-González, A., et al. (2017, March 8). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. PMC.

-

YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification.

-

ChemicalBook. trans-3-Indoleacrylic acid(29953-71-7) 13C NMR spectrum.

-

Guo, Y., et al. (2016). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction. RSC Publishing.

-

ChemicalBook. Acrylic acid(79-10-7) 13C NMR spectrum.

-

PubChem. 3-Indoleacrylic acid.

-

PubChem. 3-(Indol-3-yl)acrylic acid.

-

ResearchGate. Heck reaction of aryl bromide with acrylic acid.

-

MDPI. (2017, September 11). Heck Reaction—State of the Art.

-

Olgen. (2024, January 1). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.

-

NTU Singapore. (2022, June 20). HPLC detection methods for indole compounds.

-

Molecules. (2020). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC.

-

MDPI. (2022, September 21). Discovery of New VEGFR-2 Inhibitors.

-

MDPI. (2022, July 17). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative.

-

Semantic Scholar. The Mizoroki-Heck reaction in organic and aqueous solvents.

-

KNAUER. Determination and quantification of acrylic acid derivatives.

-

University of Babylon. EXPERIMENT (3) Recrystallization.

-

Spectroscopy. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates.

-

ResearchGate. FT-IR spectra of acrylic acid-based hydrogels.

-

Google Patents. Process for purification of acrylic acid by fractional crystallization.

Sources

- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. asianpubs.org [asianpubs.org]

- 4. trans-3-Indoleacrylic acid(29953-71-7) 13C NMR spectrum [chemicalbook.com]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]

- 8. Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mzCloud – Indole 3 acrylic acid [mzcloud.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck Reaction [organic-chemistry.org]

- 15. odinity.com [odinity.com]

- 16. mdpi.com [mdpi.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. Home Page [chem.ualberta.ca]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 23. lcms.cz [lcms.cz]

- 24. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

chemical structure of trans-3-(1H-indol-6-yl)acrylic acid

The Chemical Structure of trans-3-(1H-indol-6-yl)acrylic Acid: A Technical Guide

Executive Summary

trans-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a specialized synthetic intermediate used primarily in medicinal chemistry.[1][2][3][4] Unlike its naturally occurring isomer, trans-3-(1H-indol-3-yl)acrylic acid (a tryptophan metabolite), the 6-isomer is a designed scaffold.[1][2][3][4] It serves as a rigid vinylogous linker in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors, allowing precise spatial positioning of pharmacophores relative to the indole core.[2][3][4]

Part 1: Structural Analysis & Identity[2][4][5]

Nomenclature & Identification

Stereochemical Configuration

The "trans" or (E) designation is critical for biological activity.[1][2][4] The alkene double bond restricts rotation, holding the carboxylic acid tail in a specific vector relative to the indole plane.[2][3][4]

-

Geometry: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric minimization between the indole ring and the carboxylic acid moiety.[1][2][4]

-

Diagnostic Signal: In ¹H NMR, the vinylic protons exhibit a large coupling constant (J ≈ 16.0 Hz ), definitive proof of trans geometry.[2][3][4]

Electronic Properties (6-Position Specificity)

The indole 6-position is electronically distinct from the nucleophilic 3-position.[1][2][3]

-

3-Position: Highly electron-rich (enamine-like), prone to electrophilic aromatic substitution.[1][2][3][4]

-

6-Position: Located on the benzenoid ring; less nucleophilic.[1][2][4] Functionalization here typically requires transition-metal catalysis (e.g., Heck coupling) or pre-functionalized precursors (e.g., 6-bromoindole).[1][2][3]

-

Medicinal Utility: Substitution at the 6-position allows the indole NH to remain available for hydrogen bonding (donor) within a receptor pocket, while the acrylic arm extends into a solvent-exposed region or a catalytic tunnel.[1][2][3][4]

Part 2: Synthetic Pathways[1][2][3][4][5]

Two primary routes exist for synthesizing this scaffold.[1][2][4] The Heck Coupling route is preferred for scale and stereocontrol, while Knoevenagel Condensation is useful if the aldehyde precursor is available.[2][3][4]

Pathway Visualization

Figure 1: Convergent synthetic strategies. The Heck coupling route (top) proceeds via an ester intermediate, while Knoevenagel condensation (bottom) yields the acid directly.[2][3][4]

Detailed Protocol: Hydrolysis of Methyl Ester

This protocol describes the final step of the Heck route, converting the ester intermediate to the free acid.[2][3] This step is critical to avoid isomerizing the double bond.[1][2][4]

Reagents:

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5.5 g (approx. 27 mmol) of methyl (E)-3-(1H-indol-6-yl)acrylate in a mixture of MeOH (100 mL) and THF (10 mL). Ensure complete dissolution; mild warming (30°C) may be required.[1][2][4]

-

Base Addition: Dissolve LiOH·H₂O (4.6 g, 4 equiv.) in Water (10 mL) and add this solution dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 50°C under a nitrogen atmosphere. Stir for 5 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting ester spot disappears.[2][3][4]

-

Workup: Cool the mixture to room temperature. Dilute with water (100 mL).

-

Acidification: Slowly add 6M HCl dropwise while stirring until the pH reaches 4.0 . A yellow precipitate will form immediately.[1][2][4]

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 × 50 mL) to remove lithium salts.[1][2][4]

-

Drying: Dry the yellow powder in a vacuum oven at 45°C for 12 hours.

Expected Yield: ~95-97% Appearance: Yellow to off-white powder.[1][2][4]

Part 3: Characterization & Data Analysis[1][2][3][4][5]

Reliable identification requires verifying the trans geometry and the substitution pattern.[1][2][4]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (250/400 MHz)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Structural Insight |

| COOH | 12.18 | Broad Singlet | - | Carboxylic acid proton (exchangeable).[1][2][3][4] |

| Indole NH | 11.35 | Broad Singlet | - | Indole N-H (confirms 1H-indole).[1][2][3][4][7] |

| Vinyl H (β) | 7.70 | Doublet | 15.9 Hz | Proves trans (E) geometry.[1][2][4] |

| Indole Ar-H | 7.30 - 7.60 | Multiplet | - | Overlapping aromatic signals (C4, C5, C7, C2).[1][2][3][4] |

| Vinyl H (α) | 6.42 | Doublet | 15.9 Hz | Upfield vinylic proton (alpha to carbonyl).[1][2][4] |

| Indole C3-H | 6.47 | Multiplet/Singlet | - | Characteristic C3 proton of indole.[1][2][3][4][7] |

Note: The large coupling constant (15.9 Hz) between the signals at 6.42 and 7.70 ppm is the primary quality control metric.

Mass Spectrometry[2][3][4]

-

Ionization Mode: ESI (-) or ESI (+)

-

Fragmentation: Loss of CO₂ (M-44) is common in the negative mode, typical of carboxylic acids.[2][3][4]

Part 4: Medicinal Chemistry Applications[2][3][4][5][10][11][12]

The trans-3-(1H-indol-6-yl)acrylic acid structure acts as a pharmacophore scaffold in drug discovery, particularly for Zinc-dependent enzymes.[1][2][3][4]

Pharmacophore Mapping: HDAC Inhibitors

In Histone Deacetylase (HDAC) inhibitors, this molecule serves as the "Cap" and "Linker" region.[2][3][4][8]

-

Cap Group (Indole): The 6-substituted indole acts as a surface recognition motif.[1][2][4] Unlike 3-substituted indoles (e.g., Panobinostat), the 6-substitution orients the indole ring differently, potentially enhancing selectivity for HDAC6 or HDAC10 isoforms.[2][3]

-

Linker (Acrylate): The conjugated alkene provides a rigid spacer (approx. 5-7 Å) that traverses the narrow hydrophobic tunnel of the enzyme.[1][2][4]

-

Zinc Binding Group (ZBG) Precursor: The carboxylic acid can be converted into a hydroxamic acid (-CONHOH) or benzamide, which chelates the catalytic Zinc ion (Zn²⁺) at the active site.[1][2][3][4]

Figure 2: Pharmacophore segmentation.[1][2][3] The molecule provides the necessary rigidity to span the distance between the enzyme surface and the catalytic zinc ion.[2][3][4]

Biological Relevance[2][4][9][13][14]

-

HDAC6 Selectivity: Derivatives of this acid have shown promise in selectively inhibiting HDAC6, a target for cancer and neurodegenerative diseases.[2][4] The rigidity of the acrylic linker prevents the "collapse" of the molecule, maintaining the extended conformation required for binding.[2][3][4]

-

Kinase Inhibition: The indole-acrylic motif mimics the ATP-binding hinge region interactions in certain kinase inhibitors, where the acrylic acid can form hydrogen bonds or covalent adducts (if modified to an acrylamide) with cysteine residues.[1][2][3][4]

References

-

Synthesis & Hydrolysis Protocol

-

Commercial Identity & CAS Verification

-

HDAC Inhibitor Design (Contextual)

-

NMR Spectral Data (Analogous)

Sources

- 1. Indoleacrylic acid | C11H9NO2 | CID 15030923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Panobinostat - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]

- 6. 3-Indoleacrylic acid | C11H9NO2 | CID 5375048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Design of hydrazide-bearing HDACIs based on panobinostat and their p53 and FLT3-ITD dependency in anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-(1H-indol-6-yl)acrylic acid: Physicochemical Profile & Synthetic Utility

This technical guide provides a comprehensive analysis of (E)-3-(1H-indol-6-yl)acrylic acid , a critical building block in medicinal chemistry for exploring Structure-Activity Relationships (SAR) beyond the canonical tryptophan metabolite scaffolds.

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid is a synthetic indole derivative characterized by an acrylic acid moiety attached to the C6 position of the indole ring in the trans (E) configuration. Unlike its naturally occurring isomer, (E)-3-(1H-indol-3-yl)acrylic acid (a tryptophan metabolite known as Indoleacrylic Acid or IA), the 6-yl isomer is primarily utilized as a medicinal chemistry scaffold. It serves as a rigid linker to project polar carboxylate groups into specific binding pockets—often used in the development of kinase inhibitors, antibacterial agents, and receptor antagonists where the vector of the side chain is critical for selectivity.

Critical Isomer Distinction

| Feature | (E)-3-(1H-indol-6-yl)acrylic acid | (E)-3-(1H-indol-3-yl)acrylic acid |

| CAS Number | 215801-31-3 | 1204-06-4 |

| Position | C6 (Benzenoid ring) | C3 (Pyrrole ring) |

| Origin | Synthetic / Medicinal Chemistry | Biological / Gut Microbiome Metabolite |

| Primary Use | SAR Probing, Linker Design | AhR Agonist, Anti-inflammatory |

Physicochemical Specifications

The following data represents the core identifiers and properties for the 6-yl isomer.

Core Identifiers

| Property | Specification |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.20 g/mol |

| Exact Mass | 187.0633 Da |

| CAS Number | 215801-31-3 |

| IUPAC Name | (2E)-3-(1H-indol-6-yl)prop-2-enoic acid |

| SMILES | OC(=O)/C=C/c1ccc2cc[nH]c2c1 |

Chemical Properties (Calculated & Experimental)

| Parameter | Value | Context |

| pKa (Acid) | ~4.5 | Carboxylic acid deprotonation |

| LogP (Octanol/Water) | 2.31 (Predicted) | Lipophilicity suitable for drug-like scaffolds |

| TPSA | 53.09 Ų | Topological Polar Surface Area |

| H-Bond Donors | 2 | (Indole NH, Carboxyl OH) |

| H-Bond Acceptors | 2 | (Carboxyl oxygens) |

| Melting Point | 215–217 °C | Decomposes upon melting |

Structural Analysis & Vector Logic

In drug design, the position of the acrylic acid tail dictates the vector (direction) of the interaction.

-

C3-Substitution (Natural): Projects the tail perpendicular to the benzene ring, typical of tryptophan mimics.

-

C6-Substitution (Synthetic): Projects the tail linearly from the benzene ring, extending the long axis of the molecule. This is crucial for reaching deep polar pockets in enzymes (e.g., kinases) while keeping the indole core anchored in a hydrophobic region.

Structural Diagram (DOT)

The following diagram illustrates the numbering and vector orientation of the molecule.

Caption: Pharmacophore vector analysis showing the linear extension provided by C6-substitution.

Synthetic Protocols

The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid is most robustly achieved via the Heck Reaction or Knoevenagel Condensation . The Heck reaction is preferred for its tolerance of the unprotected indole nitrogen under specific conditions.

Method A: Heck Coupling (Preferred)

This method utilizes 6-bromoindole and an acrylate ester, followed by hydrolysis.

Reaction Scheme:

-

Coupling: 6-Bromoindole + Methyl acrylate

Methyl (E)-3-(1H-indol-6-yl)acrylate. -

Hydrolysis: Methyl ester

Carboxylic Acid.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Heck Coupling

-

Reagents: Charge a pressure vial with 6-bromoindole (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Triethylamine (3.0 equiv) in dry DMF or Acetonitrile.

-

Conditions: Seal and heat to 100°C for 16 hours under Argon atmosphere.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) to isolate the methyl ester intermediate.

Step 2: Saponification (Hydrolysis)

-

Reagents: Dissolve the methyl ester (from Step 1) in a 3:1 mixture of THF:Water. Add LiOH·H₂O (3.0 equiv).

-

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Isolation:

-

Cool to 0°C.

-

Acidify carefully with 1M HCl to pH ~3–4.

-

Observation: The product typically precipitates as a yellow/off-white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Validation: Check NMR for the disappearance of the methyl singlet (~3.8 ppm) and retention of trans alkene protons (J ~16 Hz).

Synthetic Pathway Diagram[1]

Caption: Two-step synthetic pathway from 6-bromoindole via Heck coupling and basic hydrolysis.

Research Applications & Biological Context

While the 3-yl isomer is a famous gut metabolite, the 6-yl isomer is a tool for medicinal chemists.

-

Kinase Inhibitor Design: The indole core mimics the adenine ring of ATP. The acrylic acid tail at C6 can reach out to the solvent front or interact with specific residues (e.g., Lysine or Aspartic acid) in the hinge region or P-loop of kinases.

-

Fluorescence Probes: Indoles are naturally fluorescent. The extended conjugation of the acrylic acid at C6 alters the Stokes shift and quantum yield, making this molecule useful for probing protein binding sites via fluorescence quenching studies.

-

Rigid Linkers: Used in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where a rigid, linear spacer is required between the warhead and the E3 ligase ligand.

References

-

Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Datasheet. CAS 215801-31-3.[1][2] Link

-

PubChem. Compound Summary: 3-(Indol-3-yl)acrylic acid (Isomer Comparison). National Library of Medicine. Link

-

PrepChem. Synthesis of E-indole-6-acrylic acid via Knoevenagel/Hydrolysis. Link

-

ChemScene. (E)-3-(1H-Indol-6-yl)acrylic acid Technical Specifications. Link

Sources

Biological Activity of (E)-3-(1H-indol-6-yl)acrylic Acid Derivatives

This guide details the biological activity, medicinal chemistry, and experimental applications of (E)-3-(1H-indol-6-yl)acrylic acid and its derivatives.[1] Unlike its naturally occurring isomer (indole-3-acrylic acid, a tryptophan metabolite), the 6-yl isomer is primarily a synthetic pharmacophore used to design targeted anticancer agents, specifically Histone Deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors .

Technical Guide & Whitepaper [1][2]

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) serves as a critical "linker-cap" scaffold in medicinal chemistry.[1][2] Its rigid trans-alkene geometry and indole core provide the necessary steric trajectory to span the hydrophobic channel of histone deacetylases (HDACs), connecting a surface-recognition cap to a zinc-binding group (ZBG).[1] Derivatives of this scaffold exhibit potent anticancer activity , primarily through HDAC6 selectivity and microtubule destabilization , distinguishing them from the pan-HDAC activity associated with indole-3-substituted analogs like Panobinostat.[2]

Chemical Identity & Structural Significance

The molecule consists of an indole core substituted at the 6-position with an acrylic acid side chain in the E (trans) configuration.[1]

| Property | Detail |

| IUPAC Name | (2E)-3-(1H-indol-6-yl)prop-2-enoic acid |

| CAS Number | 215801-31-3 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Key Pharmacophore | Indole (Cap/Hydrophobic) + Acrylate (Linker) |

| Isomerism | Trans (E) is the thermodynamically stable and biologically active form.[1][2][3] |

The "Linker" Effect

In drug design, the acrylic acid moiety acts as a conjugated linker.[2] When converted to a hydroxamic acid (CONHOH), it extends the zinc-binding group into the catalytic pocket of metalloenzymes. The 6-position substitution orients the indole ring differently than the 3-position, often favoring binding to the wider catalytic mouth of HDAC6 over the narrower pockets of Class I HDACs (HDAC1/2/3).[1]

Biological Targets & Mechanisms[1][2][4][5]

Histone Deacetylase (HDAC) Inhibition

The primary application of (E)-3-(1H-indol-6-yl)acrylic acid derivatives is in the synthesis of HDAC inhibitors.[1]

-

Mechanism: The carboxylate is converted to a hydroxamic acid or benzamide .[1][2] The hydroxamic acid chelates the Zn²⁺ ion at the base of the HDAC active site.

-

Selectivity: The 6-indolyl cap interacts with the L1/L2 loops on the enzyme surface.[1][2] This specific topology is often exploited to gain selectivity for HDAC6 , a key regulator of alpha-tubulin acetylation and Hsp90 function.[2]

-

Therapeutic Outcome: Inhibition leads to hyperacetylation of histones (epigenetic reactivation of tumor suppressors) and non-histone proteins (tubulin), resulting in apoptosis and autophagy in cancer cells (e.g., MCF-7, A549).

Tubulin Polymerization Inhibition

Certain amide and ester derivatives of the title compound target the colchicine-binding site of tubulin.[1][2]

-

Mechanism: The indole core mimics the pharmacophore of combretastatins.[2]

-

Outcome: Disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential derived from this scaffold.

Caption: Dual mechanistic pathways: Hydroxamic acid derivatives target HDAC enzymes, while amide derivatives target tubulin dynamics.[1]

Medicinal Chemistry & Synthesis[2][4][6][7][8]

Synthesis Protocol (Knoevenagel Condensation)

The most robust method to generate the title compound is the Knoevenagel condensation of indole-6-carbaldehyde.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of indole-6-carbaldehyde in 15 mL of pyridine.

-

Addition: Add 12 mmol of malonic acid and 5 drops of piperidine.

-

Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).[2]

-

Workup: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the crude acid.

-

Purification: Filter the yellow solid and recrystallize from ethanol/water to obtain pure (E)-3-(1H-indol-6-yl)acrylic acid.

-

Validation: NMR should show a characteristic doublet for the alkene protons with a coupling constant (

) of ~16 Hz, confirming the trans (E) geometry.

Structure-Activity Relationship (SAR)[1]

-

Indole N-H: Free N-H is often preferred for H-bonding in the pocket rim, but N-alkylation (e.g., benzyl groups) can improve potency against specific cancer lines by accessing hydrophobic sub-pockets.[2]

-

Double Bond: The rigid trans alkene is essential.[1][2] Reduction to the alkane (propanoic acid) usually results in a 10-100x loss of potency due to entropic penalties upon binding.[1][2]

-

Acid Modification:

Experimental Protocols for Bioactivity

HDAC Fluorometric Activity Assay

This assay determines the IC50 of derivatives against HDAC enzymes.[2]

Materials:

Workflow:

-

Incubation: Incubate enzyme (10 ng/well) with the test compound (various concentrations) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 mins at 37°C.

-

Substrate Addition: Add fluorogenic substrate (50 µM) and incubate for 30 mins.

-

Development: Add developer solution to cleave the deacetylated substrate, releasing the fluorophore.[2]

-

Measurement: Read fluorescence (Ex/Em = 360/460 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell Viability Assay (MTT)

Used to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116).[1]

Workflow:

-

Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

-

Treat with (E)-3-(1H-indol-6-yl)acrylic acid derivatives (0.1 – 100 µM) for 48h.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4h (formazan crystals form).

-

Dissolve crystals in DMSO.

Comparative Data: Indole-Acrylic Acid Derivatives

The table below highlights the shift in activity based on the substitution position on the indole ring.

| Derivative Class | Indole Substitution | Primary Target | Typical IC50 (Enzyme) | Key Reference |

| Panobinostat Analog | 3-position | Pan-HDAC (Class I/II) | < 10 nM | [1] |

| Tubastatin Analog | 6-position | HDAC6 Selective | 10–100 nM | [2] |

| Indole-Acrylate Ester | 6-position | Tubulin Polymerization | 2.5 µM | [3] |

| Parent Acid | 6-position | Weak/Inactive | > 100 µM | [4] |

Note: The parent acid requires chemical derivatization (to hydroxamate or amide) to achieve nanomolar potency.

References

- Review of Indole-based HDAC Inhibitors.Journal of Medicinal Chemistry. "Strategic synthesis of indole-based hydroxamic acids for pan-HDAC inhibition.

-

HDAC6 Selectivity. ACS Medicinal Chemistry Letters. "Design of 6-substituted indole-acrylamides for selective HDAC6 inhibition."

-

Tubulin Targeting. ResearchGate/Journal of Enzyme Inhibition. "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents."[2][6]

-

Synthesis & Properties. VulcanChem/Sigma-Aldrich.[1][2] "(E)-3-(1H-Indol-6-yl)acrylic acid Product Data & Synthesis." [1]

-

General Indole Bioactivity. MDPI Molecules. "Biological Profile of Synthetic and Natural Indole Derivatives."

Sources

- 1. 3-(Indol-3-yl)acrylic acid | C11H8NO2- | CID 6931339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]

- 3. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]

- 4. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Stock Preparation of (E)-3-(1H-indol-6-yl)acrylic Acid

[1][2]

Executive Summary & Chemical Identity

This guide provides a technical framework for the solubilization, handling, and storage of (E)-3-(1H-indol-6-yl)acrylic acid .[1][2] Unlike its more common isomer, trans-3-indoleacrylic acid (which is substituted at the pyrrole ring), the 6-yl isomer features the acrylic acid moiety attached to the benzene ring of the indole core.[1][2] This structural distinction influences molecular packing and electronic distribution, requiring precise handling to prevent degradation and precipitation in biological assays.[1][2]

Chemical Profile

| Property | Detail |

| Compound Name | (E)-3-(1H-indol-6-yl)acrylic acid |

| CAS Number | 215801-31-3 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| pKa (Predicted) | ~4.5 (Carboxylic acid), ~16 (Indole NH) |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

Solubility Physics & Solvent Selection

The dissolution of (E)-3-(1H-indol-6-yl)acrylic acid is governed by the interplay between its hydrophobic indole core and the ionizable carboxylic acid tail.[1][2]

Dimethyl Sulfoxide (DMSO) - The Gold Standard

Status: Recommended Primary Solvent [1][2]

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the indole ring while solvating the carboxylic acid.[1][2]

-

Solubility Limit:

mM (approx.[1][2] 9.3 mg/mL) is reliably achievable at room temperature.[1][2] Higher concentrations (up to 100 mM) may require sonication.[1][2] -

Thermodynamics: Dissolution is generally endothermic; however, mixing DMSO with aqueous buffers is highly exothermic.[1][2]

-

Application: Ideal for preparing high-concentration stock solutions (10 mM – 50 mM) for long-term storage.[1][2]

Ethanol (EtOH) - The Alternative

Status: Secondary Solvent [1][2]

-

Mechanism: Ethanol is a polar protic solvent.[1][2] While it can dissolve the compound, it is less effective than DMSO at disrupting strong crystal lattice interactions typical of planar indole derivatives.[1][2]

-

Solubility Limit:

mM (approx.[1][2][3] 1.8 mg/mL).[1][2] Warming (37°C) may be required to achieve saturation.[1][2] -

Risk: Ethanol evaporates rapidly, leading to concentration drift in stored stock solutions.[1][2] It is also cytotoxic to certain cell lines at lower percentages than DMSO.[1][2]

Aqueous Buffers (PBS/Media)

Status: Poor (pH Dependent) [1][2]

-

Acidic/Neutral pH (< 7.0): The compound is protonated and highly hydrophobic.[1][2] Solubility is negligible (< 0.1 mg/mL).[1][2] Risk of precipitation is high. [1][2]

-

Basic pH (> 7.5): Solubility increases significantly as the carboxylic acid deprotonates to the carboxylate anion.[1][2] However, high pH is often incompatible with biological assays.[1][2]

Decision Logic: Solvent Selection Strategy

The following logic gate visualizes the decision process for selecting the appropriate solvent system based on your downstream application.

Figure 1: Decision tree for solvent selection and workflow integration.

Standard Operating Procedure (SOP): Stock Preparation

Materials Required[1][2][3][5][7][8]

-

Anhydrous DMSO (Grade: Cell Culture Tested,

99.9%)[2]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL

-

Calculation:

-

Mass required for 1 mL =

mg.[1][2] -

Recommendation: Weigh a larger amount (e.g., 5–10 mg) to reduce weighing error, then adjust solvent volume accordingly.

Example: If you weigh 5.2 mg :

Note: This volume is large.[1][2] For a 50 mM stock, use ~555 µL.[2] -

Dissolution:

-

Aliquoting & Storage:

Critical Troubleshooting: The "Crash-Out" Effect

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous media.[1][2]

Mechanism

When a hydrophobic solute in DMSO is introduced to water, the DMSO molecules rapidly hydrate (exothermic mixing), leaving the solute molecules to aggregate.[2]

Prevention Strategy[1][2]

-

The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into the cell culture well.

-

Limit Final Concentration: Ensure the final concentration of the compound does not exceed its aqueous solubility limit (likely < 100 µM in neutral media).

Workflow Diagram: Serial Dilution

Figure 2: Recommended serial dilution workflow to prevent precipitation shock.

References

-

Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Specification (CAS 215801-31-3).[1][2] Merck KGaA.[1][2] Link

-

Cayman Chemical. trans-Indole-3-acrylic acid Product Insert (Structural Analog Data). Cayman Chemical Company.[1][2][3] Link

-

PrepChem. Synthesis of E-indole-6-acrylic acid (Methodology and Isolation). PrepChem.com.[1][2] Link

-

PubChem. Compound Summary for CID 5375048 (Indoleacrylic acid derivatives). National Library of Medicine.[1][2] Link

Sources

- 1. 3-(Indol-3-yl)acrylic acid | C11H8NO2- | CID 6931339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-(1H-Indol-6-yl)acrylic acid | 215801-31-3 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. trans-3-Indoleacrylic acid CAS#: 29953-71-7 [m.chemicalbook.com]

- 5. (E)-3-(1H-Indol-4-YL)acrylic acid () for sale [vulcanchem.com]

The Indole-6-Acrylic Acid Scaffold: Synthetic Vectors and Therapeutic Utility

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, yet the vast majority of exploration has focused on the C3 position (e.g., tryptophan, serotonin, auxins). Indole-6-acrylic acid (I6AA) represents a distinct, underutilized pharmacophore. Unlike its C3 counterpart, which is metabolically labile and electronically electron-rich, the C6-acrylic moiety offers a linear vector for extending into solvent-exposed pockets of enzymes (particularly kinases) and serves as a tunable Michael acceptor for targeted covalent inhibition.

This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of I6AA scaffolds, specifically in the context of designing covalent kinase inhibitors and HDAC inhibitors .

Part 1: Structural & Mechanistic Rationale

The Regiochemical Advantage (C6 vs. C3)

The primary value of the I6AA scaffold lies in its geometry.

-

C3-Substitution: Projects substituents at a ~109° angle relative to the indole core. In kinase ATP pockets, this often directs groups toward the hinge region or the "roof" of the pocket.

-

C6-Substitution: Projects substituents in a nearly linear plane (180° relative to the C5-C6 bond). This geometry is ideal for exiting the ATP binding pocket to engage solvent-front residues or allosteric sites.

The "Tunable" Michael Acceptor

The acrylic acid tail at C6 is conjugated to the indole ring. However, because C6 is on the benzenoid ring rather than the pyrrole ring, it is less electron-rich than C3.

-

Reactivity Consequence: The

-carbon of the acrylic acid (or its amide derivatives) at C6 is sufficiently electrophilic to react with nucleophilic cysteines (thiol-ene reaction) but stable enough to avoid rapid glutathione (GSH) depletion in plasma. This makes it a premier scaffold for Targeted Covalent Inhibitors (TCIs) .

Part 2: Validated Synthetic Protocol

The following protocol describes the synthesis of (E)-indole-6-acrylic acid from 6-bromoindole. This route utilizes a Heck cross-coupling reaction, favored for its high stereoselectivity (E-isomer) and tolerance of the unprotected indole nitrogen in specific conditions.

Reagents & Equipment

-

Substrate: 6-Bromoindole (CAS: 52415-29-9)

-

Coupling Partner: Methyl acrylate (CAS: 96-33-3)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂]

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃]

-

Base: Triethylamine (Et₃N)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Purification: Flash Column Chromatography (SiO₂), Recrystallization.

Step-by-Step Methodology

Step 1: The Heck Coupling (Synthesis of Methyl Ester)

-

Charge: In a flame-dried round-bottom flask equipped with a condenser, dissolve 6-bromoindole (1.0 eq, 10 mmol) in anhydrous MeCN (50 mL).

-

Add: Add methyl acrylate (1.5 eq), Et₃N (2.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Degas: Sparge the solution with Argon for 15 minutes to remove O₂ (critical to prevent Pd oxidation).

-

Reflux: Heat the mixture to 85°C for 12–16 hours under Argon. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually highly fluorescent.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

-

Purification: Purify residue via flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes). Isolate Methyl (E)-indole-6-acrylate.[1]

Step 2: Hydrolysis to Indole-6-Acrylic Acid

-

Solubilize: Dissolve the methyl ester (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

-

Saponify: Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

-

Acidify: Cool to 0°C. Slowly add 1M HCl until pH reaches ~3.0. A yellow/off-white precipitate should form immediately.

-

Isolate: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x) to remove trace organic impurities.

-

Dry: Dry under high vacuum over P₂O₅.

Synthesis Pathway Visualization

Caption: Figure 1. Synthetic pathway for (E)-Indole-6-Acrylic Acid via Pd-catalyzed Heck cross-coupling and subsequent saponification.

Part 3: Therapeutic Applications & Data[2][3][4][5][6][7]

Covalent Kinase Inhibition (EGFR/VEGFR)

Indole-6-acrylic acid derivatives are potent precursors for irreversible kinase inhibitors . By converting the acid to an amide (e.g., N-(4-chlorophenyl)-3-(1H-indol-6-yl)acrylamide), the molecule can bind to the ATP pocket of EGFR, positioning the acrylamide "warhead" to form a covalent bond with Cys797 .

Mechanism of Action:

-

Recognition: Indole core mimics the adenine ring of ATP, forming H-bonds with the hinge region (Met793).

-

Positioning: The C6-vector orients the acrylic tail toward the solvent front.

-

Ligation: The vinyl group undergoes a Michael addition with the thiol of Cys797.

Experimental Validation: GSH Trapping Assay

To verify the "tunability" of the Michael acceptor, a Glutathione (GSH) trapping assay is essential before moving to cell-based models.

Protocol:

-

Incubate: Mix Indole-6-acrylamide derivative (10 µM) with GSH (5 mM, 500-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.

-

Monitor: Analyze aliquots at 0, 15, 30, 60, and 120 minutes using LC-MS/MS.

-

Success Criteria:

-

Too Reactive: >90% adduct formation in <5 mins (High toxicity risk).

-

Ideal: 50% adduct formation in 15–60 mins (Selective covalent binder).

-

Inert: <10% adduct formation in 2 hours (Ineffective warhead).

-

Comparative Potency Data (Hypothetical SAR Summary)

Data summarized from structure-activity relationship trends in indole-based kinase inhibitors.

| Scaffold Variant | Target | IC50 (Enzymatic) | Mode of Action |

| Indole-6-acrylic acid (Free Acid) | EGFR (WT) | > 10 µM | Weak Reversible (Poor cell permeability) |

| Indole-6-acrylamide (Phenyl amide) | EGFR (WT) | 150 nM | Reversible/Slow Covalent |

| Indole-6-acrylamide (Michael Acceptor) | EGFR (T790M) | 12 nM | Irreversible Covalent |

| Indole-3-acrylic acid analog | EGFR (T790M) | 850 nM | Steric Clash in Pocket |

Part 4: Signaling Pathway & Mechanism

The following diagram illustrates how Indole-6-acrylic acid derivatives (specifically amides) intervene in the EGFR signaling cascade, leading to apoptosis in non-small cell lung cancer (NSCLC) cells.

Caption: Figure 2.[2] Mechanism of Indole-6-acrylamide derivatives blocking EGFR autophosphorylation and inducing apoptosis.

Part 5: References

-

PrepChem. Synthesis of E-indole-6-acrylic acid. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. Retrieved from [Link]

-

Vera, B., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.[3][4] Retrieved from [Link]

-

MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from [Link]

-

National Institutes of Health (NIH). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (E)-3-(1H-indol-6-yl)acrylic acid via the Doebner-Modified Knoevenagel Condensation

Executive Summary

Indole-acrylic acids are privileged scaffolds in medicinal chemistry, frequently serving as critical precursors for the development of histone deacetylase (HDAC) inhibitors, targeted covalent inhibitors (TCIs), and novel fluorophores. This application note details a highly efficient, scalable, and stereoselective protocol for the synthesis of (E)-3-(1H-indol-6-yl)acrylic acid from 1H-indole-6-carbaldehyde. By employing the Doebner modification of the Knoevenagel condensation, researchers can achieve excellent yields and exclusive (E)-stereoselectivity under operationally simple conditions.

Mechanistic Rationale & Causality

The standard Knoevenagel condensation couples an active methylene compound with a carbonyl group. The Doebner modification specifically utilizes malonic acid in the presence of pyridine and a catalytic secondary amine (typically piperidine) to yield

The success and stereoselectivity of this protocol rely on a precise sequence of organocatalytic and thermodynamic events :

-

Organocatalytic Activation: Piperidine acts as a nucleophilic catalyst, condensing with 1H-indole-6-carbaldehyde to form a highly electrophilic iminium ion. This intermediate is significantly more reactive than the parent aldehyde, lowering the activation energy for the subsequent Mannich-type nucleophilic attack by the malonate enolate .

-

Thermodynamic Decarboxylation: Following dehydration, the resulting alkylidenemalonic acid intermediate undergoes a concerted, pyridine-assisted decarboxylation. Driven by thermal energy (reflux), the expulsion of CO

gas pushes the reaction forward. The cyclic transition state of this decarboxylation ensures that the reaction is under thermodynamic control, exclusively yielding the more sterically relaxed (E)-alkene isomer.

Reaction Pathway Visualization

Figure 1: Mechanistic workflow of the Doebner-modified Knoevenagel condensation.

Materials and Reagents

The following quantitative parameters are optimized for a 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 1H-Indole-6-carbaldehyde | 145.16 | 1.0 | 1.45 g (10.0 mmol) | Electrophilic Substrate |

| Malonic Acid | 104.06 | 1.5 | 1.56 g (15.0 mmol) | Active Methylene / Nucleophile |

| Piperidine | 85.15 | 0.1 | 0.10 mL (1.0 mmol) | Organocatalyst |

| Pyridine | 79.10 | Solvent | 10.0 mL | Solvent & Weak Base |

| 6M Hydrochloric Acid | 36.46 | Excess | ~10-15 mL | Quenching / Protonation Agent |

Experimental Protocol

This methodology is designed as a self-validating system; visual and chemical checkpoints are integrated to ensure protocol fidelity.

Step 1: Reaction Assembly To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-6-carbaldehyde (1.45 g) and malonic acid (1.56 g). Suspend the solid mixture in anhydrous pyridine (10.0 mL).

-

Causality: Pyridine acts as the primary solvent and a stoichiometric base to facilitate the later decarboxylation step.

Step 2: Catalytic Initiation Add piperidine (0.10 mL) dropwise to the suspension at room temperature. Attach a reflux condenser to the flask.

-

Causality: Piperidine initiates the catalytic cycle by forming the reactive iminium species.

Step 3: Thermal Activation & Decarboxylation Submerge the flask in a pre-heated oil bath at 90–100 °C. Stir vigorously for 4 to 6 hours.

-

Self-Validation Checkpoint: Observe the reaction mixture for the evolution of gas bubbles (CO

). The cessation of bubbling is a strong macroscopic indicator that the decarboxylation phase is nearing completion.

Step 4: In-Process Control (IPC) After 4 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in Dichloromethane (DCM).

-

Self-Validation Checkpoint: The starting aldehyde spot (visualized under UV 254 nm) should be completely consumed, replaced by a highly polar, baseline-hugging spot corresponding to the carboxylate salt of the product.

Step 5: Quenching and pH-Driven Precipitation Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and water. While stirring vigorously, add 6M HCl dropwise until the solution reaches a pH of 2–3 (verify with pH paper).

-

Causality: In the basic pyridine medium, the product exists as a highly soluble pyridinium/piperidinium carboxylate salt. Acidification protonates the carboxylate into the free carboxylic acid, drastically reducing its aqueous solubility and forcing the (E)-acrylic acid to precipitate out of solution as an off-white to pale-yellow solid.

Step 6: Isolation and Purification Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL). Dry the solid under high vacuum at 45 °C for 12 hours. If ultra-high purity (>98%) is required for downstream biological assays, recrystallize the crude solid from boiling ethanol.

Analytical Characterization & Troubleshooting

Expected Analytical Data

-

H NMR (DMSO-

Troubleshooting Guide

-

Issue: Incomplete Reaction / Presence of the Bis-carboxylic Acid Intermediate.

-

Cause: Insufficient thermal energy or premature quenching prevents the final decarboxylation step.

-

Solution: Ensure the oil bath maintains a true 90–100 °C. Do not quench the reaction until CO

evolution has completely ceased.

-

-

Issue: Poor Precipitation Yield during Workup.

-

Cause: The pH was not lowered sufficiently, leaving the product in its soluble salt form.

-

Solution: Verify the pH is strictly between 2 and 3. Indole-acrylic acids can sometimes form supersaturated solutions; scratching the inside of the beaker with a glass rod can help induce crystallization.

-

References

using (E)-3-(1H-indol-6-yl)acrylic acid as a pharmaceutical intermediate

Role: Pharmaceutical Intermediate & Scaffold for Histone Deacetylase (HDAC) Inhibitors

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a specialized pharmaceutical intermediate used primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors . Unlike its naturally occurring isomer, indole-3-acrylic acid (a tryptophan metabolite), the 6-isomer is a synthetic scaffold designed to alter the spatial orientation of the "cap" group in drug candidates.

This guide details the synthesis, purification, and downstream application of this intermediate.[1] It focuses on its utility in Structure-Activity Relationship (SAR) studies, where shifting the acrylic acid linker from the C3 to the C6 position of the indole ring allows researchers to probe the solvent-exposed rim of the HDAC active site, often resulting in altered isoform selectivity profiles (e.g., HDAC6 vs. HDAC1 selectivity).

Chemical Profile & Distinctions

| Feature | (E)-3-(1H-indol-6-yl)acrylic acid | (E)-3-(1H-indol-3-yl)acrylic acid |

| CAS Number | 215801-31-3 | 29953-71-7 |

| Role | Synthetic Intermediate (Pharma) | Natural Metabolite / Auxin Analog |

| Linker Position | C6 (Benzenoid ring) | C3 (Pyrrole ring) |

| Primary Use | HDAC Inhibitor "Linker-Cap" scaffold | Tryptophan metabolism studies |

| Solubility | DMSO, Methanol (warm), basic aqueous | DMSO, Ethanol |

Key Structural Insight: The 6-position substitution preserves the indole N-H for hydrogen bonding within the enzyme pocket while extending the conjugated linker into a different vector space than the 3-position. This is critical for optimizing the pharmacokinetic properties of "Panobinostat-like" analogs.

Protocol A: Synthesis of (E)-3-(1H-indol-6-yl)acrylic acid

Methodology: Knoevenagel Condensation Objective: To synthesize high-purity (>98%) intermediate from indole-6-carboxaldehyde.

Reagents & Materials

-

Precursor: Indole-6-carboxaldehyde (CAS: 1196-70-9)

-

Reagent: Malonic acid (1.2 equivalents)

-

Solvent/Base: Pyridine (Anhydrous)

-

Catalyst: Piperidine (0.1 equivalents)

-

Work-up: Hydrochloric acid (2N), Ethyl Acetate, Brine.

Step-by-Step Procedure

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole-6-carboxaldehyde (10.0 g, 68.9 mmol) in Pyridine (50 mL).

-

Addition: Add Malonic acid (8.6 g, 82.7 mmol) and Piperidine (0.6 mL, catalytic).

-

Reaction: Heat the mixture to reflux (115°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

) should disappear, replaced by the more polar acid spot near the baseline (streaking).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (200 mL) containing concentrated HCl (60 mL) to neutralize the pyridine. The pH should be adjusted to < 3.

-

Precipitation: A yellow/off-white precipitate will form immediately. Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Yield Expectation: 75–85%

-

Appearance: Pale yellow crystalline solid.[2]

-

Process Logic (Why this works):

-

Pyridine/Piperidine System: Pyridine acts as both solvent and base to deprotonate malonic acid. Piperidine forms a transient iminium ion with the aldehyde, accelerating the nucleophilic attack.

-

Decarboxylation: The reflux temperature drives the thermal decarboxylation of the intermediate dicarboxylic acid, ensuring the formation of the trans (E)-acrylic acid exclusively due to thermodynamic stability.

Protocol B: Downstream Application (HDAC Inhibitor Synthesis)

Methodology: Amide Coupling to Hydroxamic Acid (ZBG) Objective: To convert the acrylic acid intermediate into a bioactive hydroxamic acid (e.g., for HDAC assay screening).

Workflow Diagram

Caption: Synthetic workflow from aldehyde precursor to active HDAC inhibitor via the acrylic acid intermediate.

Detailed Protocol

-

Activation: Dissolve (E)-3-(1H-indol-6-yl)acrylic acid (1.0 eq) in anhydrous DMF. Add EDC.HCl (1.5 eq) and HOBt (1.5 eq). Stir at RT for 30 min.

-

Note: Avoid using HATU if possible, as it can sometimes lead to side reactions with the free indole N-H if not protected. EDC/HOBt is milder.

-

-

Coupling: Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (

) (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 12–16 hours. -

Work-up: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Deprotection: Dissolve the THP-protected intermediate in DCM/MeOH (10:1) . Add HCl (4M in dioxane) or TFA (5-10 eq) at 0°C. Stir for 1–2 hours.

-

Final Isolation: Concentrate the solvent. Neutralize carefully with saturated bicarbonate (if using HCl) or purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quality Control & Analytical Data

To validate the identity of the 6-isomer versus the common 3-isomer, specific NMR signals must be checked.

| Analytical Method | Specification (6-Isomer) | Diagnostic Feature |

| 1H NMR (DMSO-d6) | Large coupling constant (16Hz) confirms (E)-geometry. | |

| 1H NMR (Aromatic) | C3-H appears as a singlet/doublet near | The C3 proton is present (unlike in the 3-isomer where C3 is substituted). |

| HPLC Purity | > 98.0% (AUC) | Retention time will differ significantly from indole-3-acrylic acid on C18. |

| Mass Spec (ESI-) | [M-H]- = 186.06 | Ionizes well in negative mode due to carboxylic acid. |

Self-Validating Check:

If your NMR spectrum shows a singlet at

Mechanism of Action (Pharmacophore)

The utility of this intermediate lies in its ability to present the Zinc Binding Group (ZBG) to the catalytic metal ion of HDAC enzymes while positioning the indole ring in the "surface recognition domain."

Caption: Pharmacophore mapping of the Indole-6-acrylic acid scaffold within the HDAC active site.

References

-

Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Specification. Accessed 2024.[3][4][5] Link

-

Park, H., et al. (2016). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of indole regioisomers in HDAC inhibition). Link

-

Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for pyrrole/indole acrylic acid coupling). Link

-

Lessene, G., et al. (2013). Structure-guided design of a selective BCL-X(L) inhibitor. Nature Chemical Biology. (Illustrates the use of indole-6-carboxaldehyde as a building block for diversity-oriented synthesis). Link

Sources

- 1. Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity [scielo.org.mx]

- 3. Indole synthesis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]

Application Note: Preparation and Characterization of Indole-6-Acrylamide Derivatives as Targeted Covalent Kinase Inhibitors

[1]

Abstract

This application note details the rational design, synthesis, and biochemical validation of indole-6-acrylamide derivatives. These compounds function as Targeted Covalent Inhibitors (TCIs), specifically designed to target non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within the ATP-binding pocket of protein kinases.[1] Unlike reversible inhibitors, these derivatives offer prolonged target residence time and improved potency against drug-resistant mutations.[1] This guide provides a robust synthetic protocol avoiding common polymerization pitfalls and outlines the gold-standard

Part 1: Rational Design & Structural Logic[1]

The indole scaffold serves as a privileged structure in kinase drug discovery, often mimicking the adenine ring of ATP to anchor the molecule in the hinge region. The introduction of an acrylamide "warhead" at the 6-position is not arbitrary; it is a geometric necessity for specific targets.

Structural Causality

-

Hinge Binding: The indole NH and C3-substituents typically engage the kinase hinge region via hydrogen bonds.

-

Warhead Positioning: In targets like EGFR (T790M), the distance between the hinge-binding motif and the reactive Cys797 is approximately 10-15 Å.[1] Functionalizing the 6-position of the indole orients the acrylamide electrophile towards the solvent front where the cysteine resides, facilitating the Michael addition.

Mechanism of Action

The acrylamide moiety acts as a Michael acceptor.[2][3] The nucleophilic thiol (-SH) of the cysteine attacks the

Figure 1: Mechanism of Michael addition between the indole-6-acrylamide warhead and the kinase cysteine residue.[1]

Part 2: Synthetic Protocol

The synthesis of indole-6-acrylamides is prone to low yields due to the instability of the acrylamide moiety (polymerization) and competitive side reactions.[1] The following protocol utilizes a 3-chloropropionyl chloride intermediate strategy, which is superior to direct acryloylation for purity and yield.[1]

Reagents & Equipment[1][4]

-

Starting Material: 6-Aminoindole derivative (synthesized via reduction of 6-nitroindole).[1]

-

Reagents: 3-Chloropropionyl chloride, Triethylamine (Et

N) or DIPEA, Acetonitrile (ACN) or THF (anhydrous).[1] -

Equipment: LC-MS (for monitoring), Ice bath, Rotary evaporator.

Step-by-Step Workflow

Step 1: Acylation (Formation of the Intermediate)

-

Dissolution: Dissolve the 6-aminoindole derivative (1.0 eq) in anhydrous THF or ACN under an inert atmosphere (

). Cool the solution to 0°C. -

Base Addition: Add Et

N (1.5 eq) dropwise.[1] Note: Excess base is avoided at this stage to prevent premature elimination. -

Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 10 minutes.

-

Expert Insight: Using 3-chloropropionyl chloride instead of acryloyl chloride prevents the formation of bis-acrylated byproducts and reduces polymerization risk during the exothermic addition.[1]

-

-

Monitoring: Stir at 0°C for 1 hour. Monitor by LC-MS for the formation of the 3-chloropropanamide intermediate [M+H] = Mass

+ 90.5.[1]

Step 2: Elimination (Warhead Activation)[1]

-

Temperature Adjustment: Allow the reaction mixture to warm to room temperature (20-25°C).

-

Elimination: Add a second portion of Et

N (2.0 - 3.0 eq) or heat gently to 40-50°C if elimination is slow. This step eliminates HCl to form the vinyl group (acrylamide). -

Completion: Monitor LC-MS for the appearance of the acrylamide product [M+H] = Mass

+ 54.[1] -

Workup: Quench with saturated NaHCO

. Extract with EtOAc. Wash organic layer with brine, dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc). Critical: Do not use nucleophilic solvents (methanol) during purification if the warhead is highly reactive.

Figure 2: Two-step "Masked Warhead" synthesis strategy to maximize yield and minimize polymerization.

Part 3: Biochemical Validation Protocols

Standard IC

Protocol A: Determination of

Objective: Quantify the efficiency of covalent bond formation.

-